Ethyl 2-carbamoylthiazole-4-carboxylate
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Overview
Description
Ethyl 2-carbamoylthiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then further reacted with appropriate reagents to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of ethyl 2-carbamoylthiazole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamoylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-carbamoylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-carbamoylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 2-carbamoylthiazole-4-carboxylate.
Ethyl 2-bromothiazole-4-carboxylate: Another thiazole derivative with different substituents.
Thiazole derivatives: Compounds with similar thiazole ring structures but varying functional groups.
Uniqueness
This compound is unique due to its specific combination of carbamoyl and carboxylate groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-carbamoylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its thiazole ring structure, which is known to contribute to various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features a thiazole ring with both carbamoyl and carboxylate groups. The molecular formula is C8H8N2O3S, and it has a molecular weight of approximately 216.23 g/mol. The presence of the thiazole moiety is critical for its biological interactions, making it a focal point for research in drug development.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : this compound has shown potential against various pathogens, demonstrating its ability to inhibit bacterial growth.
- Anticancer Activity : Studies have suggested that this compound may induce apoptosis in cancer cells by interfering with specific cellular pathways.
- Enzyme Inhibition : The compound can interact with enzymes, potentially disrupting biochemical pathways essential for pathogen survival or cancer cell proliferation.
The mechanism by which this compound exerts its effects often involves binding to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of critical cellular processes:
- Enzyme Binding : The thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to competitive inhibition.
- Cell Cycle Disruption : In cancer cells, the compound may induce multipolar mitotic spindles, resulting in aberrant cell division and subsequent cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-amino-5-chlorothiazole-4-carboxylate | Contains an amino group and chlorine atom | Different activity profiles |
Ethyl 2-formylthiazole-4-carboxylate | Contains a formyl group instead of carbamoyl | Varies in reactivity due to aldehyde |
Ethyl thiazole-4-carboxylate | Lacks the carbamoyl substitution | Simpler structure leads to different applications |
These comparisons illustrate that while this compound shares common features with other thiazole derivatives, its unique functional groups confer distinct properties and potential applications.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. This was attributed to its ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
- Enzyme Interaction Studies : High-throughput screening revealed that this compound inhibits specific kinases involved in cancer progression. Detailed kinetic studies indicated that it acts as a competitive inhibitor, providing insights into its mechanism of action.
Properties
IUPAC Name |
ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-7(11)4-3-13-6(9-4)5(8)10/h3H,2H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHREOCVLAMOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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